molecular formula C14H11FN4O B2939002 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286711-24-7

3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2939002
CAS No.: 1286711-24-7
M. Wt: 270.267
InChI Key: BFZPXSVYTDCCKS-UHFFFAOYSA-N
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Description

3-(4-Amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic scaffold. The pyrido[2,3-d]pyrimidin-4(3H)-one core features a nitrogen-rich heterocyclic system, with a methyl group at position 2 and a 4-amino-3-fluorophenyl substituent at position 2. This structural framework is analogous to bioactive thieno- and furo-pyrimidinones but distinguishes itself through the pyridine ring substitution, which may enhance pharmacokinetic properties such as solubility and target binding affinity .

Properties

IUPAC Name

3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-8-18-13-10(3-2-6-17-13)14(20)19(8)9-4-5-12(16)11(15)7-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZPXSVYTDCCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-3-fluorobenzaldehyde with 2-methylpyridine-3-carboxylic acid under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one features:

  • A fused pyrido[2,3-d]pyrimidin-4(3H)-one core.

  • A 2-methyl substituent.

  • A 3-(4-amino-3-fluorophenyl) group.
    Key reactive sites include the pyrimidinone lactam, the electron-deficient fluorophenyl ring, and the primary amino group.

2.1. Nucleophilic Substitution

The pyrimidinone scaffold is susceptible to nucleophilic attack at C2 and C4 positions. For example:

  • Reaction with amines : Analogous compounds (e.g., pyrido[2,3-d]pyrimidin-4-ones) react with hydrazine to form hydrazinyl derivatives, as seen in the synthesis of antimicrobial agents .
    Example:

    Pyrido 2 3 d pyrimidin 4 one+HydrazineHydrazinylpyrido 2 3 d pyrimidin 4 one\text{Pyrido 2 3 d pyrimidin 4 one}+\text{Hydrazine}\rightarrow \text{Hydrazinylpyrido 2 3 d pyrimidin 4 one}

    This reaction is driven by the electrophilic nature of the pyrimidinone carbonyl group.

2.2. Cyclocondensation Reactions

The core participates in cyclocondensation with aldehydes or ketones. For instance:

  • Knoevenagel condensation : In pyrido[2,3-d]pyrimidine syntheses, aldehydes react with thiobarbituric acid to form fused rings under acidic conditions .

3.1. Electrophilic Aromatic Substitution

The fluorophenyl group’s electron deficiency (due to -F and -NH2_2) directs substitution to specific positions:

  • Amino group activation : The -NH2_2 group activates the para position for electrophilic substitution (e.g., nitration or halogenation) .

  • Fluorine effects : The -F group deactivates the ring but can participate in hydrogen bonding, influencing regioselectivity.

3.2. Diazotization and Coupling

The primary aromatic amine (-NH2_2) undergoes diazotization in acidic media, enabling coupling reactions:

Ar NH2NaNO2/HClAr N2+PhenolAzo derivatives\text{Ar NH}_2\xrightarrow{\text{NaNO}_2/\text{HCl}}\text{Ar N}_2^+\xrightarrow{\text{Phenol}}\text{Azo derivatives}

Such reactions are critical for generating bioconjugates or dyes .

4.1. Oxidation

The methyl group at C2 can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO4_4/H+^+):

 CH3Oxidation COOH\text{ CH}_3\xrightarrow{\text{Oxidation}}\text{ COOH}

This modification enhances solubility and bioactivity .

4.2. Halogenation

Free radical bromination (NBS/light) may occur at the methyl group, yielding brominated intermediates for cross-coupling .

Comparative Reactivity in Antimicrobial Analogues

Modifications to the 4-amino-3-fluorophenyl group significantly impact biological activity:

Modification SiteExample ReactionBiological Impact (vs. Parent Compound)
C5 (R = OCH3_3)Etherification with alkyl halidesEnhanced antibacterial activity
C2 (X = 4-OCH3_3)Electrophilic substitutionImproved antifungal potency

Stability Under Acidic/Basic Conditions

  • Acidic hydrolysis : The lactam ring may hydrolyze to a dicarboxylic acid derivative .

  • Base resistance : The pyrimidinone core remains stable in mild bases but degrades under strong alkaline conditions .

Scientific Research Applications

3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-ones

  • Example: 5-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4(3H)-one (CAS: 793716-03-7) Substituents: 4-methylphenyl at position 5, tetrahydrofuranmethyl at position 3, and a sulfhydryl group at position 2. Activity: Derivatives with azepine fragments (e.g., in ) enhance melanin synthesis in murine B16 cells, while others show fungicidal activity (e.g., 92% inhibition of Colletotrichum gossypii at 50 mg/L for compound 6h) .

Furo[2,3-d]pyrimidin-4(3H)-ones

  • Example: 5-Ethoxycarbonyl-6-methyl-2-(morpholin-4-yl)-3-phenylfuro[2,3-d]pyrimidin-4(3H)-one (6c) Substituents: Ethoxycarbonyl and methyl groups at positions 5/6, morpholino at position 2, and phenyl at position 3. Activity: These compounds are synthesized via efficient one-pot methods but lack explicit biological data in the evidence . Key Difference: The furan oxygen may increase polarity compared to pyrido or thieno analogues, affecting membrane permeability.

Pyrido[3,4-d]pyrimidin-4(3H)-ones

  • Example: 8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54m) Substituents: Difluorophenyl-piperidine moiety linked via a pyrazole-ethyl chain.

Structure-Activity Relationships (SAR)

Position 2 Substituents: Methyl groups (as in the target compound) may enhance metabolic stability compared to bulkier groups (e.g., morpholino in furo derivatives). Sulfhydryl or alkylamino groups in thieno derivatives correlate with fungicidal activity .

Position 3 Aromatic Substituents :

  • Electron-withdrawing groups (e.g., 3-fluoro in the target compound) improve binding to hydrophobic enzyme pockets.
  • Chlorophenyl or difluorophenyl groups in related compounds enhance cytotoxicity .

Core Heteroatoms: Pyrido cores (vs. thieno/furo) may improve solubility due to increased nitrogen content, critical for oral bioavailability.

Biological Activity

The compound 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The structure of this compound can be analyzed through its functional groups which include an amino group and a fluorinated phenyl ring. The synthesis typically involves multi-step organic reactions, often utilizing techniques such as condensation and cyclization.

Synthesis Overview

  • Starting Materials : Aryl isocyanates, amines, and pyrimidine derivatives.
  • Reactions : Tandem aza-Wittig reactions and annulation processes are commonly employed to construct the pyrido[2,3-d]pyrimidine framework.

Antiviral Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiviral activity. For instance, compounds with similar structures have been shown to inhibit viral replication by targeting nucleotide biosynthesis pathways. The inhibition of these pathways is crucial as they are essential for both host cell metabolism and viral propagation .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have demonstrated that certain pyrido[2,3-d]pyrimidine derivatives inhibit cell proliferation in various cancer cell lines. For example, a related compound was found to significantly reduce the growth of A431 vulvar epidermal carcinoma cells . The mechanism often involves interference with kinase activity or other critical signaling pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Variations in substituents on the pyrido[2,3-d]pyrimidine core can lead to significant changes in potency. For instance:

CompoundIC50 (μM)Description
4-CPPC47 ± 7.2Positive control for MIF2 inhibition
R11015 ± 0.8Base compound for modifications
3b7.2 ± 0.6Bromo-substituted analogue with enhanced potency
3i2.6 ± 0.2Most potent derivative with CF3 group

These findings highlight how specific modifications can enhance or diminish the biological activity of the parent compound .

Case Studies

  • Antiviral Activity Against Hepatitis E Virus (HEV) : A study profiling various pharmacological inhibitors found that targeting the pyrimidine biosynthesis pathway resulted in potent anti-HEV activity . This suggests that similar compounds could be developed for antiviral therapies.
  • Anticancer Activity in Cell Lines : The effectiveness of pyrido[2,3-d]pyrimidines was evaluated against several cancer cell lines. The results indicated that these compounds could inhibit cell migration and invasion, making them promising candidates for further development in cancer therapeutics .

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

StepConditionsYield (%)Reference
CyclocondensationDMF-POCl₃, 80°C, 3 h75–90
Aryl substitutionKI, DMF, reflux, 4 h60–85
CrystallizationEthanol/water (7:3), slow cooling95% purity

Q. Table 2. SAR of Substitutions on Bioactivity

PositionSubstituentTarget (IC₅₀)Effect vs. Parent
3-4-Amino-3-fluorophenylmPGES-1 (0.5 µM)2x potency ↑
2-MethylVEGFR-2 (50 nM)Solubility ↑

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